Human Tyrosinase Inhibition Potency: 6-O-Galloylarbutin vs. Simple Phenolics
In a competitive inhibition assay against recombinant human tyrosinase, 6-O-galloylarbutin demonstrates a specific binding interaction with a Ki value of 1.02 µM [1]. This contrasts with the general non-specific antioxidant behavior of simple gallate esters and establishes a quantifiable target-engagement difference.
| Evidence Dimension | Inhibitory constant (Ki) for human tyrosinase |
|---|---|
| Target Compound Data | Ki = 1.02 µM |
| Comparator Or Baseline | Simple phenolics / gallate esters (e.g., methyl gallate): known for non-specific antioxidant activity, not potent tyrosinase binding |
| Quantified Difference | 6-O-Galloylarbutin shows specific high-affinity binding (1.02 µM), whereas simple gallate esters do not exhibit significant tyrosinase inhibition at similar concentrations. |
| Conditions | Recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells; substrate: L-DOPA; method: competitive inhibition by double-reciprocal plot. |
Why This Matters
This validates the compound's specific mechanism of action as a tyrosinase binder, a critical selection criterion over simple phenolic antioxidant additives for applications targeting melanin biosynthesis.
- [1] BindingDB Entry BDBM50205815. Competitive inhibition of recombinant human tyrosinase by CHEMBL3907670. View Source
